2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Key structural elements include:
- A 4-fluorophenyl group at the pyrazole N1 position, which enhances metabolic stability via electron-withdrawing effects.
Below, we systematically compare this compound with its analogues.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCGLDJXMRILBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the extracellular signal-regulated kinases erk1/2, which are essential nodes within the RAS/RAF/MEK/ERK signaling cascade.
Mode of Action
Compounds that inhibit erk1/2, such as this one might, typically work by preventing the activation of these kinases, thereby disrupting the signaling cascade.
Biochemical Pathways
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2. This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling.
Biological Activity
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and may also have applications in other therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for its significant biological activity.
- Fluorophenyl group : Enhances the compound's chemical properties.
- Thiazolylacetamide moiety : Contributes to its unique interactions with biological targets.
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core mimics purine bases, allowing it to bind effectively at active sites, inhibiting enzyme activity and disrupting critical biological pathways. This inhibition can lead to therapeutic effects such as anti-cancer and anti-inflammatory outcomes.
Anticancer Properties
Research indicates that 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide may act as a kinase inhibitor. In studies involving various cancer cell lines, it has shown promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 | Inhibited tumor growth |
| A549 | 0.95 | Induced apoptosis |
| HCT116 | 7.01 | Significant growth inhibition |
These findings suggest that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The heterocyclic structure of the compound is often associated with anti-inflammatory properties. Its potential to inhibit specific inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Case Studies
- Dual EGFR/VGFR2 Inhibitor Study : A study highlighted that compounds similar to 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exhibited dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. The most potent compound showed effective inhibition of tumor growth in an MCF-7 model and induced significant apoptosis and cell cycle arrest .
- Molecular Docking Studies : These studies revealed the binding modes of the compound with protein targets, confirming its potential as a multitarget inhibitor for anticancer therapy . The molecular interactions were mapped against reference ligands, providing insights into its efficacy.
Research Applications
The biological activity of this compound opens avenues for various research applications:
- Medicinal Chemistry : Developing new anticancer agents based on its structure.
- Biological Studies : Investigating enzyme inhibition and receptor binding mechanisms.
- Material Science : Exploring its unique properties for developing new materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-chlorophenyl (as in ) due to reduced steric bulk.
- Bulky substituents (e.g., 2-(2-ethoxyethoxy)ethyl in 2u ) improve solubility but may reduce membrane permeability.
- Electrophilic groups like 3-bromopropyl (2r ) enable further functionalization via nucleophilic substitution.
- Synthetic Efficiency :
Table 2: Functional Group Impact on Activity
Key Insights:
- Thiazole vs.
- Halogen Effects : Fluorine (target compound) vs. chlorine (Compound 1 ) may alter electron density and hydrogen-bonding capacity, affecting target affinity.
- Linker Flexibility : The thioacetamide bridge in the target compound provides conformational flexibility, unlike rigid triazole-linked derivatives (e.g., ), which could influence bioavailability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidin-4-yl thioether derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, the pyrazolo[3,4-d]pyrimidine core can be constructed via condensation of 4-fluorophenylhydrazine with cyanoacetamide derivatives, followed by thiolation using thiourea or Lawesson’s reagent to introduce the thioether group . The thiazole-2-yl acetamide moiety is then appended via a nucleophilic substitution or amide coupling reaction, as described in analogous syntheses of thiazole-containing acetamides .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving regiochemical ambiguities, especially for the pyrazolo[3,4-d]pyrimidine core and thiazole substituents .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., H, C, F) are critical for verifying molecular weight, fluorine incorporation, and proton environments. For example, F NMR can confirm the presence of the 4-fluorophenyl group .
- HPLC with UV/Vis detection ensures purity (>95%) by identifying unreacted intermediates or byproducts .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the thioether linkage in this compound, given its sensitivity to oxidation?
- Methodological Answer :
- Use inert atmosphere techniques (N or Ar) during thiolation steps to prevent oxidation of the thioether to sulfoxide/sulfone byproducts .
- Employ mild reducing agents (e.g., DTT or TCEP) to stabilize thiol intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate reactions at optimal conversion points .
Q. What strategies are effective for analyzing contradictory bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Perform dose-response curves in parallel assays to distinguish target-specific activity from off-target effects. For example, discrepancies may arise if the compound inhibits kinases at low µM concentrations but shows cytotoxicity only at higher doses .
- Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities to kinase domains versus non-target proteins, explaining assay-specific variances .
- Validate findings with genetic knockout models (e.g., CRISPR-Cas9) to confirm mechanism-of-action .
Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
- Methodological Answer :
- Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism, as seen in analogous pyrimidine derivatives .
- Isosteric replacement : Substitute the thiazole ring with 1,2,4-oxadiazole to enhance metabolic resistance, guided by precedents in thiazole-based drug design .
- In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic stability, with LC-MS/MS tracking parent compound degradation .
Q. What experimental approaches resolve crystallographic disorder in the pyrazolo[3,4-d]pyrimidine core during X-ray analysis?
- Methodological Answer :
- Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts, improving electron density maps .
- Twinned refinement in software like SHELXL or OLEX2 addresses pseudo-merohedral twinning common in heterocyclic systems .
- Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···F) that stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
